1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methanamine bridge. The first pyrazole ring (1-ethyl-1H-pyrazol-5-yl) contains an ethyl substituent at the N1 position, while the second pyrazole (3-isopropyl-1-methyl-1H-pyrazol-5-yl) has a methyl group at N1 and an isopropyl group at C2.
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-19-12(6-7-16-19)9-15-10-13-8-14(11(2)3)17-18(13)4;/h6-8,11,15H,5,9-10H2,1-4H3;1H |
InChI Key |
PUCRCHPNNZOQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-isopropyl-1-methyl-1H-pyrazole-5-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent patterns on the pyrazole rings and the bridging amine group. Key examples include:
Table 1: Structural Comparison of Pyrazole Derivatives
*Calculated based on molecular formula.
Hydrogen Bonding and Molecular Interactions
- The amine bridge in the target compound can act as a hydrogen bond donor, but steric hindrance from isopropyl may limit interaction compared to less-substituted analogs (e.g., N-((1H-imidazol-5-yl)methyl)hexan-1-amine, , compound 15) .
- Pyridinyl-containing analogs () exhibit enhanced hydrogen bonding and π-π stacking due to aromatic nitrogen, unlike the target’s aliphatic isopropyl group .
Biological Activity
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine, also known by its CAS number 1856096-57-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its pharmacological properties, including its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N6, with a molecular weight of 282.36 g/mol. The compound's structure includes two pyrazole rings connected via a methanamine linkage, which may contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N6 |
| Molecular Weight | 282.36 g/mol |
| CAS Number | 1856096-57-4 |
| Purity | >98% |
Antiviral Properties
Research indicates that pyrazole derivatives can exhibit antiviral activity. For instance, compounds similar to the target molecule have shown promise as inhibitors of CSNK2A2, a kinase implicated in viral replication processes. The introduction of specific substituents on the pyrazole rings can enhance potency against viruses such as β-coronaviruses, suggesting that modifications to the structure of this compound may yield compounds with improved antiviral properties .
Antibacterial Activity
Pyrazole derivatives are also being explored for their antibacterial properties. A review highlighted the effectiveness of certain nitroimidazole compounds against resistant strains of bacteria, suggesting that structural analogs could be developed from pyrazole frameworks to combat antibiotic resistance . The potential for this compound to exhibit similar effects warrants further investigation.
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, the inhibition of kinases like CSNK2A2 can disrupt signaling pathways critical for viral replication and cell proliferation. The structural configuration of the compound plays a crucial role in determining its binding affinity and selectivity for these targets .
Study on CSNK2A2 Inhibition
In a study examining various pyrazole derivatives, it was found that modifications at specific positions on the pyrazole ring could significantly enhance the inhibitory activity against CSNK2A2. The compound demonstrated improved metabolic stability in liver microsomes compared to other analogs, indicating its potential as a lead compound for further development in antiviral therapies .
Antibacterial Efficacy Assessment
Another case study evaluated the antibacterial activity of related pyrazole derivatives against Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal effects, suggesting that structural features similar to those in this compound could be optimized for enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
